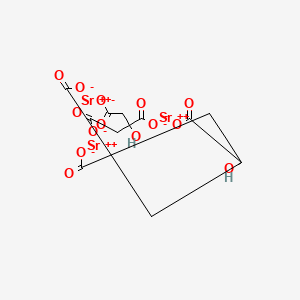

Tristrontium dicitrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74078-98-1 |

|---|---|

Molecular Formula |

C12H10O14Sr3 |

Molecular Weight |

641.1 g/mol |

IUPAC Name |

tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

QGAPCDHPGCYAKM-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Strontium Citrates

Diverse Synthetic Routes for the Formation of Strontium Citrate (B86180) Complexes

The synthesis of strontium citrate compounds can be approached through several distinct routes, primarily categorized as solution-phase methods and gel-assisted techniques. Each pathway offers unique advantages in controlling the reaction environment and the properties of the final product.

Solution-phase synthesis is a common and versatile approach for producing strontium citrates. This method involves the reaction of strontium precursors with citric acid in a suitable solvent, typically water, followed by precipitation or crystallization of the desired product. The specific conditions of the reaction, such as temperature and evaporation rate, define the subtype of this technique.

Crystals of strontium citrate complexes can be grown using slow evaporation techniques at ambient temperatures. A representative synthesis involves reacting strontium carbonate (SrCO₃) with a solution of citric acid (H₃C₆H₅O₇) in water. cambridge.org The process typically begins by heating the mixture to facilitate the dissolution of reactants and the release of carbon dioxide. cambridge.org After the initial reaction, the solution is filtered to remove any unreacted solids. The clear filtrate is then left undisturbed under ambient conditions for an extended period, allowing for the slow evaporation of the solvent. cambridge.org This gradual process promotes the formation of well-defined crystals. In one documented experiment, this method yielded a white solid embedded within a yellow glass after three days. cambridge.org The stoichiometry of the reactants is a critical parameter; for instance, a 1:2 molar ratio of strontium to citrate has been utilized in the synthesis of strontium hydrogen citrate monohydrate. cambridge.org

Hydrothermal synthesis offers a method for producing soluble strontium citrate by employing elevated temperatures to drive the chemical reaction. google.com This approach involves mixing citric acid, strontium carbonate, and water in specific ratios and heating them in a controlled environment like a reaction kettle. google.com The reaction is typically conducted at temperatures ranging from 60 to 80°C for a duration of 180 to 240 minutes. google.com Following the primary reaction period, the mixture is allowed to stand for 50 to 60 minutes to ensure the reaction reaches maturity. google.com Subsequent stirring for 60 to 70 minutes is performed before the final product is discharged at its crystallization temperature, filtered, and dried. google.com

Table 1: Parameters for Hydrothermal Synthesis of Soluble Strontium Citrate

| Parameter | Value/Range |

|---|---|

| Reactants | Citric Acid, Strontium Carbonate, Water |

| Reactant Ratio (by parts) | 3.3-3.6 (Citric Acid) : 2.5-2.9 (SrCO₃) : 1.0-1.3 (Water) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 180-240 minutes |

| Maturation Time (Static) | 50-60 minutes |

| Stirring Time | 60-70 minutes |

Data sourced from patent CN102372625A. google.com

Gel-assisted synthesis, particularly the sol-gel method, represents another pathway for producing strontium-containing compounds. psu.edumdpi.comresearchgate.net This technique involves the transition of a solution system (sol) into a solid-like network (gel). For strontium-based materials, the process typically starts with dissolving precursors, such as strontium nitrate (B79036) and a co-reactant like calcium nitrate tetrahydrate, in deionized water. mdpi.com A second solution containing the other reactant, for example, ammonium (B1175870) phosphate (B84403) dibasic, is prepared separately. mdpi.com The two solutions are then rapidly mixed, leading to the formation of a gel. mdpi.com The gel is subsequently aged, often at room temperature, to allow for the completion of the reaction and the formation of the desired crystalline phase within the gel matrix. researchgate.net This method allows for the synthesis of nanoscale particles and provides a high degree of compositional control. mdpi.com

Solution-Phase Precipitation and Crystallization Techniques

Physico-Chemical Parameters Governing Crystal Growth and Morphology

The growth, structure, and morphology of strontium citrate crystals are profoundly influenced by various physico-chemical parameters of the synthesis environment. Among these, the pH of the solution and the relative concentrations of the reactants are of primary importance.

Table 2: Effect of pH on Strontium Phosphate Crystal Formation (Analogous System)

| Solution pH | Resulting Crystal Phase(s) | Observed Morphology |

|---|---|---|

| < 2.50 | No effective coating | Discrete, sparse crystals |

| 2.75 | SrHPO₄ and weak Sr₃(PO₄)₂ | Plate-like crystals |

| 3.00 | SrHPO₄ and Sr₃(PO₄)₂ | Compact, cluster-like coating composed of flaky crystals |

| 3.25 | SrHPO₄ and Sr₃(PO₄)₂ | Bulk-like and tiny plate-like crystals, evenly distributed |

Data illustrates the principle of pH influence on strontium salt crystallization, based on findings for strontium phosphate. nih.gov

Effects of Temperature on Crystallization Processes

Temperature is a paramount parameter in the crystallization of tristrontium dicitrate, exerting significant influence over reaction kinetics, solubility, and crystal characteristics. The synthesis of a soluble form of strontium citrate, with a chemical formula indicative of a this compound complex, is effectively carried out within a temperature range of 60-80°C. google.com This elevated temperature facilitates the chemical reaction leading to the formation of the desired compound.

The solubility of strontium citrate hydrates is notably temperature-dependent. For instance, strontium citrate pentahydrate exhibits increased solubility with rising temperatures. ku.dk This positive temperature coefficient of solubility is a key factor to consider during crystallization, as it dictates the supersaturation level that drives crystal nucleation and growth. In contrast, calcium citrate tetrahydrate displays retrograde solubility, meaning its solubility decreases as temperature increases. ku.dk

The rate of cooling and the specific crystallization temperature can dramatically affect the morphology and size of the resulting crystals. mdpi.com Generally, slower cooling rates and stable temperatures just below the saturation point tend to favor the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, more numerous crystals. mdpi.com The degree of undercooling, which is the difference between the saturation temperature and the actual crystallization temperature, is a primary determinant of the crystal shape. mdpi.com

Interactive Table: Temperature Effects on Crystallization Parameters

| Parameter | Effect of Increasing Temperature | Rationale |

|---|---|---|

| Solubility | Increases for strontium citrate pentahydrate ku.dk | Endothermic dissolution process. |

| Nucleation Rate | Generally increases (up to a point) | Higher kinetic energy overcomes activation energy for nucleation. |

| Crystal Growth Rate | Can increase or decrease | Dependent on the interplay between solubility and diffusion rates. |

| Crystal Size | Often decreases with rapid cooling | High nucleation rate leads to many small crystals. mdpi.com |

| Crystal Morphology | Can be significantly altered | Temperature influences the relative growth rates of different crystal faces. mdpi.com |

Role of Solvent Systems and Co-ligands in Complex Formation

The choice of solvent is a critical factor in the synthesis and crystallization of this compound, as it influences reactant solubility, complex stability, and crystal growth. While aqueous systems are common, the use of co-solvents can modulate the crystallization process. The introduction of organic co-solvents can alter the dielectric constant and polarity of the solution, which in turn can affect the solubility of the reactants and the stability of the resulting strontium citrate complex. whiterose.ac.uk For instance, in the synthesis of a strontium-quercetin complex, dimethyl sulfoxide (B87167) (DMSO) was utilized to solubilize the reactants before their introduction into an aqueous medium for complex formation. acs.orgnih.gov This highlights the potential for mixed-solvent systems in the synthesis of strontium-containing complexes.

Co-ligands, which are additional ligands that can coordinate to the metal center, can play a significant role in the formation of strontium complexes. While citric acid is the primary ligand in this compound, the presence of other potential ligands in the reaction mixture could lead to the formation of different complexes or influence the crystallization of the desired product. The coordination of co-ligands can alter the geometry and electronic properties of the metal complex, thereby affecting its solubility and crystal packing. researchgate.net The formation of heteroleptic strontium complexes, containing more than one type of ligand, has been demonstrated with aminoalkoxide and β-diketonate ligands. researchgate.net

Interactive Table: Influence of Solvents and Co-ligands

| Component | Role in Crystallization | Potential Effects on this compound |

|---|---|---|

| Solvent Polarity | Affects solubility of reactants and product. whiterose.ac.uk | A less polar co-solvent could potentially decrease the solubility of this compound, promoting precipitation. |

| Solvent Viscosity | Influences diffusion rates of ions to the crystal surface. | Higher viscosity may slow crystal growth, potentially leading to more ordered crystals. |

| Co-ligands | Can form competing complexes or be incorporated into the crystal structure. researchgate.net | The presence of other carboxylates or coordinating species could alter the stoichiometry or crystal habit of the strontium citrate product. |

Recrystallization Phenomena and Phase Transformations

Recrystallization is a purification technique that can also be used to obtain crystals with a desired size and morphology. This process involves dissolving the crystalline material in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of new, often purer, crystals. The solubility characteristics of this compound, particularly its temperature-dependent solubility, are central to designing an effective recrystallization protocol.

Phase transformations, which involve a change in the crystal structure, can occur in strontium citrate compounds. These transformations can be influenced by factors such as temperature, humidity, and the presence of impurities. While specific studies on the phase transformations of this compound are not widely available, related strontium compounds have shown such behavior. For instance, the thermal analysis of strontium oxalate, another strontium carboxylate, reveals distinct decomposition steps and phase changes upon heating. researchgate.net It is plausible that different hydrated forms (polymorphs or pseudopolymorphs) of this compound could exist and interconvert under specific conditions. Such transformations would be expected to alter the physical properties of the compound, including its stability and dissolution rate. The study of these phenomena is crucial for ensuring the consistency and quality of this compound as a chemical compound.

Structural Elucidation and Advanced Crystallographic Analysis of Tristrontium Dicitrate

Advanced X-ray Diffraction Techniques for Atomic Structure Determination

X-ray diffraction (XRD) is a primary analytical technique for investigating the atomic and molecular structure of crystalline materials. creative-biostructure.com When X-rays interact with a crystal lattice, they diffract in specific directions, creating a pattern that provides detailed information about the unit cell dimensions and atomic coordinates. creative-biostructure.comub.edu

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique that provides precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions. carleton.edupulstec.netresearchgate.net The methodology involves directing a focused, monochromatic X-ray beam onto a single, well-ordered crystal. creative-biostructure.com As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays, which appear as a pattern of discrete spots. creative-biostructure.compulstec.net This comprehensive three-dimensional data allows for the precise determination of the atomic structure. creative-biostructure.comresearchgate.net

The application of SCXRD is crucial for solving and refining the crystalline structures of new materials, offering unambiguous determination of their three-dimensional molecular architecture. ub.eduresearchgate.net For instance, the crystal structure of tristrontium bis(2-hydroxy-1,2,3-propanetricarboxylate) pentahydrate was determined using this method, providing exact atomic positions and revealing the complex coordination of the strontium ions with the citrate (B86180) and water molecules. nih.gov This level of detail is fundamental to understanding the compound's structural chemistry. researchgate.netcambridge.org

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials. wikipedia.orgcarleton.edu Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground, powdered sample, which contains a vast number of randomly oriented microcrystals. wikipedia.org The resulting diffraction pattern consists of a series of peaks or concentric rings, which serve as a unique "fingerprint" for the crystalline solid. creative-biostructure.comwikipedia.orgyoutube.com

PXRD is widely used for several key characterizations:

Phase Identification: Each crystalline solid produces a distinctive diffraction pattern, allowing for its identification by comparison with standard reference patterns. carleton.eduyoutube.com

Determination of Unit Cell Dimensions: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell. carleton.edunih.gov

Assessment of Sample Purity: PXRD can detect the presence of crystalline impurities within a sample, as each component will produce its own characteristic pattern. carleton.eduyoutube.com

Crystal Structure Refinement: Through techniques like Rietveld refinement, PXRD data can be used to refine crystal structures. carleton.eduresearchgate.net

In the study of strontium citrate complexes, such as strontium hydrogen citrate monohydrate, PXRD has been used to identify the material and determine its unit cell parameters. cambridge.org

Synchrotron radiation has profoundly impacted the field of crystallography by providing X-ray beams of exceptionally high intensity and brightness compared to conventional laboratory sources. nih.govnih.gov This "light source" is generated by charged particles accelerated in a magnetic field. nih.gov The intense and highly collimated X-rays available at synchrotron facilities enable higher-resolution structure determinations and facilitate the study of very small or weakly diffracting crystals. nih.gov

The key advantages of using synchrotron radiation in crystallography include:

High Resolution: The high flux allows for the collection of diffraction data to a higher resolution, revealing finer structural details.

Small Sample Size: Structures can be determined from microcrystals that would be too small for analysis with laboratory X-ray sources. nih.gov

Tunable Wavelength: The ability to select the X-ray wavelength is a significant advantage, particularly for techniques like anomalous dispersion phasing. nih.gov

For example, the crystal structure of strontium hydrogen citrate monohydrate was solved using laboratory X-ray powder diffraction data and subsequently refined using high-resolution data collected at a synchrotron source, the Advanced Photon Source at Argonne National Laboratory. cambridge.org This approach combines the accessibility of laboratory instruments with the high precision of synchrotron facilities to achieve a highly accurate final structure.

Crystalline Architectures and Coordination Environments of Strontium in Citrate Complexes

In strontium citrate complexes, the strontium ion is typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands, as well as from water molecules. These surrounding atoms form a coordination polyhedron, a geometric shape that describes the arrangement of ligands around the central metal ion.

In the structure of strontium hydrogen citrate monohydrate, the strontium ion is 8-coordinate, adopting a distorted square antiprism geometry. cambridge.org These SrO₈ coordination polyhedra share edges with each other to form corrugated layers within the crystal structure. cambridge.org The citrate anion exhibits complex coordination behavior; it can chelate to a strontium ion through a central carboxylate oxygen, a terminal carboxylate oxygen, and the hydroxyl group oxygen. cambridge.org Different oxygen atoms can also bridge between multiple strontium ions, creating a stable, layered three-dimensional network. cambridge.org

The coordination number refers to the number of donor atoms directly bonded to the central metal ion. uomustansiriyah.edu.iq Strontium is a relatively large cation, which allows it to accommodate a high number of coordinating ligands, leading to varied and high coordination numbers in its complexes. osti.gov

Detailed crystallographic studies of tristrontium bis(citrate) pentahydrate have revealed distinct coordination environments for each of the three strontium ions in the asymmetric unit. nih.gov This demonstrates the flexibility of strontium's coordination sphere. The coordination numbers observed in this structure are:

One strontium ion is 8-coordinate .

A second strontium ion is 9-coordinate .

The third strontium ion is 10-coordinate . nih.gov

The Sr-O bond distances in this complex range from 2.498 Å to 2.781 Å. nih.gov In another strontium citrate structure, three independent strontium atoms were found to be 8- and 9-coordinate. cambridge.org This variability in coordination numbers (CN), with CN 8, 9, and 10 being documented, is a key feature of the structural chemistry of strontium citrates.

Data Tables

Table 1: Crystallographic Data for Strontium Hydrogen Citrate Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.15601(17) |

| b (Å) | 10.90724(6) |

| c (Å) | 6.37341(4) |

| β (°) | 91.9846(6) |

| Volume (ų) | 1747.704(12) |

| Z | 8 |

Source: cambridge.org

Table 2: Coordination Numbers of Strontium Ions in Tristrontium Bis(citrate) Pentahydrate

| Strontium Ion | Coordination Number |

|---|---|

| Sr(1) | 8 |

| Sr(2) | 9 |

| Sr(3) | 10 |

Source: nih.gov

Strontium Coordination Polyhedra and Geometrical Analysis

Analysis of Edge-Sharing and Corner-Sharing Polyhedral Networks

The crystal structure of tristrontium dicitrate is characterized by the intricate linkage of coordination polyhedra surrounding the strontium cations. In the pentahydrate form, there are three crystallographically independent strontium ions, each featuring a distinct coordination environment. One strontium ion is coordinated with eight oxygen atoms, another with nine, and the third with ten. scilit.com A separate analysis identifies the three independent Sr atoms as being 8-, 8-, and 9-coordinate. cambridge.org

These coordination polyhedra predominantly share edges to form layered structures parallel to the crystallographic bc-plane. cambridge.org The sharing of edges, rather than corners, brings the strontium cations into closer proximity, which increases electrostatic repulsion and typically decreases the stability of an ionic structure according to Pauling's rules. wikipedia.orgtulane.edusarahlambart.com The preference for edge-sharing in this compound suggests that other factors, such as the chelating nature of the citrate ligand and the formation of extensive hydrogen bond networks, compensate for this destabilizing effect. This structural motif is also observed in strontium hydrogen citrate monohydrate, where SrO₈ coordination polyhedra share edges to create corrugated layers. cambridge.org

| Compound | Strontium Ion | Coordination Number | Polyhedral Linkage | Resulting Structure |

|---|---|---|---|---|

| This compound Pentahydrate | Sr1 | 8, 9, or 10 | Edge-Sharing | Layers parallel to bc-plane |

| This compound Pentahydrate | Sr2 | 8, 9, or 10 | Edge-Sharing | Layers parallel to bc-plane |

| This compound Pentahydrate | Sr3 | 8, 9, or 10 | Edge-Sharing | Layers parallel to bc-plane |

| Strontium Hydrogen Citrate Monohydrate | Sr | 8 | Edge-Sharing | Corrugated layers |

Elucidation of Hydrogen Bonding Networks within Crystal Lattices

This intricate network is significantly different from that observed in lower hydrates, such as strontium hydrogen citrate monohydrate. In the monohydrate, hydrogen bonds form between the carboxylic acid groups and water molecules, serving to link the corrugated layers of SrO₈ polyhedra. cambridge.org The complexity and density of the hydrogen bond network are therefore directly related to the degree of hydration, with higher hydrates exhibiting more elaborate bonding patterns. cambridge.org These networks are fundamental to the stability of the crystal, mediating the forces between layers and within the asymmetric unit. nih.gov

Identification and Characterization of Layered and Three-Dimensional Network Structures

The crystal architecture of this compound pentahydrate is best described as a layered structure. cambridge.org The edge-sharing strontium-oxygen coordination polyhedra assemble into two-dimensional sheets that extend parallel to the bc-plane. cambridge.org The forces holding these layers together are reported to be weak van der Waals interactions, indicating a lack of strong covalent or ionic bonding in the third dimension. cambridge.org This layered arrangement is a direct consequence of the coordination preferences of the strontium ions and the bridging nature of the citrate ligands within a single plane.

This contrasts with other citrate salts, such as trirubidium citrate monohydrate, where the coordination polyhedra share both edges and corners to form a robust three-dimensional network. nih.gov The dimensionality of the structure in metal citrates is thus sensitive to the nature of the cation. In strontium hydrogen citrate monohydrate, a similar layered structure is observed, with corrugated sheets linked by hydrogen bonds. cambridge.org The hydrophobic methylene (B1212753) groups of the citrate ligands are situated adjacent to each other within this layered arrangement. cambridge.org

Conformational Flexibility and Specific Geometries of Citrate Ligands in Complexes

The citrate ligand exhibits significant conformational adaptability to suit its coordination environment. nih.gov In the this compound pentahydrate structure, both citrate ions within the asymmetric unit adopt an extended, trans,trans conformation. cambridge.org This specific geometry allows the citrate to act as an effective ligand, bridging multiple metal centers.

The binding of the citrate to the strontium ions is multidentate. Two of the strontium ions are bound by the citrate ligands in a tridentate fashion, involving the hydroxyl group and two carboxylate groups. scilit.com In the related strontium hydrogen citrate monohydrate, the citrate ligand triply chelates to a strontium ion through its central carboxylate, a terminal carboxylate, and the hydroxyl group. cambridge.org This ability of the citrate molecule to adopt different conformations and binding modes is a key feature of its coordination chemistry, allowing for the formation of diverse and stable crystal structures. nih.gov

| Compound | Citrate Conformation | Binding Mode |

|---|---|---|

| This compound Pentahydrate | Extended, trans,trans | Tridentate |

| Strontium Hydrogen Citrate Monohydrate | Not specified | Tridentate chelation and bridging |

Structural Implications of Hydration States (e.g., Pentahydrate, Monohydrate Forms)

The degree of hydration has profound structural implications for strontium citrates. A comparison between this compound pentahydrate and strontium hydrogen citrate monohydrate highlights these differences. cambridge.org

Coordination Environment : The pentahydrate contains three unique strontium ions with coordination numbers of 8, 9, and 10, reflecting a complex structure with varied local environments. scilit.com In contrast, the monohydrate structure contains a single type of strontium ion, which is 8-coordinate, forming a distorted square antiprism. cambridge.org

Layered Structure : While both forms exhibit layered structures, the nature of these layers differs. The pentahydrate forms layers described as being parallel to the bc-plane, whereas the monohydrate's layers are corrugated. cambridge.org

These comparisons demonstrate that water molecules are not merely occupying voids in the crystal lattice; they are integral structural components that directly influence cation coordination, molecular packing, and the network of intermolecular forces.

Comparative Structural Investigations within Alkaline Earth Citrate Systems

The structural chemistry of alkaline earth citrates reveals trends influenced by cation size and coordination preferences. While a comprehensive analysis is limited by the number of fully characterized strontium citrate structures, comparisons with other related compounds provide valuable context. cambridge.org

The layered structure of this compound, built from edge-sharing polyhedra, is a common motif in this family. cambridge.org However, the dimensionality can vary. For instance, while strontium citrates tend to form layered (2D) networks, alkali metal citrates like trirubidium citrate monohydrate can form 3D networks through both edge- and corner-sharing. cambridge.orgnih.gov

The coordination numbers observed for strontium (8, 9, and 10) are typical for a cation of its size. scilit.com In other strontium compounds, such as strontium orthocarbonate (Sr₂CO₄), SrO₉ and SrO₁₁ polyhedra are found, and in strontium thiosulfate (B1220275) monohydrate, the Sr²⁺ ion has an [8 + 1] coordination. researchgate.netnih.gov The structural diversity across alkaline earth compounds is also evident in their acetylides, where Ba(C₂H)₂ and Sr(C₂H)₂ are likely isostructural, but the crystallinity decreases with the lighter Ca(C₂H)₂. nih.gov The nature of the alkaline earth cation can significantly influence the glass network structure in more complex systems like aluminoborosilicates. researchgate.net

Ultimately, the specific crystal structure adopted by an alkaline earth citrate is a delicate balance between the cation's coordination requirements, the conformational flexibility of the citrate ligand, and the role of solvent molecules in satisfying coordination spheres and forming stabilizing hydrogen bond networks. cambridge.org

Coordination Chemistry and Solution Behavior of Strontium Citrate Systems

Fundamental Mechanisms of Strontium-Citrate Complex Formation

The formation of strontium-citrate complexes involves the electrostatic attraction between the positively charged strontium ions (Sr²⁺) and the negatively charged citrate (B86180) anions. Due to its chemical similarity to calcium, strontium can interact with and bind to citrate, forming various complex species in solution nih.gov. The process is influenced by the concentration of both strontium and citrate ions, as well as the pH of the solution, which dictates the deprotonation state of the citric acid.

In the formation of tristrontium dicitrate, three strontium ions bind with two citrate molecules. The citrate ion, with its multiple carboxylic and hydroxyl groups, acts as a multidentate ligand, capable of forming multiple coordination bonds with the strontium ions. This multidentate nature contributes to the stability of the resulting complex. The formation of these complexes can also be influenced by the presence of other ions, such as calcium, which competes with strontium for citrate binding sites researchgate.netku.dkku.dk.

Chelation Modes and Ligand Denticity of the Citrate Anion

The citrate anion (C₆H₅O₇³⁻) is a versatile ligand due to its three carboxylate groups and one hydroxyl group researchgate.net. This structure allows it to bind to metal ions in various ways, a property known as denticity, which refers to the number of donor groups in a single ligand that bind to the central atom in a coordination complex libretexts.org. In strontium-citrate complexes, the citrate ion can act as a multidentate ligand, coordinating with strontium through its carboxylate and hydroxyl groups researchgate.net.

In the crystal structure of this compound pentahydrate, two of the strontium ions are bound to citrate ions in a tridentate manner, meaning each citrate ion forms three bonds with a strontium ion nih.goviucr.org. The coordination numbers for the three distinct strontium ions in the structure are eight, nine, and ten, indicating a complex network of interactions with oxygen atoms from both citrate and water molecules nih.goviucr.org. The specific chelation modes can vary, but they generally involve the carboxylate groups and the central hydroxyl group of the citrate anion, leading to the formation of stable chelate rings.

pH-Dependent Speciation and Deprotonation States of Citrate in the Presence of Strontium

The speciation of strontium and citrate in an aqueous solution is highly dependent on the pH. Citric acid is a weak polyprotic acid, and its deprotonation occurs in a stepwise manner as the pH increases. In the presence of strontium, the equilibrium of these deprotonation steps can be shifted.

At low pH values (around 2), the adsorbent has minimal affinity for Sr(II) ions researchgate.net. As the pH increases, the carboxyl groups of citric acid deprotonate, increasing the negative charge on the citrate ion and enhancing its ability to chelate with the positively charged strontium ions. In the pH range of 3 to 12, the primary chemical forms of strontium are Sr²⁺ ions and dissolved SrSO₄ mdpi.com. The formation of strontium-citrate complexes becomes more favorable as the pH rises, leading to the formation of various species. The presence of citrate can also decrease the sorption of strontium on other materials, such as hydroxyapatite, by forming soluble complexes researchgate.net.

Thermodynamic and Kinetic Characterization of Strontium-Citrate Complexation

The formation of strontium-citrate complexes is characterized by specific thermodynamic parameters that describe the energy changes and stability of the complexes.

Determination of Association Constants and Formation Enthalpies (ΔH⁰)

The binding of strontium to citrate is an endothermic process, meaning it absorbs heat from the surroundings. The standard enthalpy of formation (ΔH⁰) for the 1:1 Sr-Citrate complex has been determined to be 45 kJ∙mol⁻¹ at 25°C ku.dkresearchgate.netnih.gov. This positive enthalpy change indicates that energy is required to form the complex.

Recent studies have provided the following thermodynamic parameters for the 1:1 Sr-Citrate complex formation researchgate.netku.dk:

ΔH⁰ass,c : 1.67 kJ⋅mol⁻¹

ΔS⁰ass,c : 58.3 J⋅mol⁻¹⋅K⁻¹

The association constant (Kₐ), which indicates the strength of the interaction between strontium and citrate, can be calculated from these thermodynamic values. A higher association constant signifies a more stable complex.

Aqueous Solubility Studies and Solution Equilibria of Strontium Citrates

The solubility of strontium citrate in water is a critical factor in its behavior in aqueous systems. This compound is generally considered to be slightly soluble or practically insoluble in water anmol.orggoogle.com. The solubility of strontium citrate pentahydrate has been reported to be 8.9 × 10⁻⁴ M at 25°C ku.dkresearchgate.netnih.gov.

Interactive Data Table: Thermodynamic Properties of 1:1 Strontium-Citrate Complex Formation

| Thermodynamic Parameter | Value | Unit |

| Formation Enthalpy (ΔH⁰ass,c) | 1.67 | kJ⋅mol⁻¹ |

| Entropy Change (ΔS⁰ass,c) | 58.3 | J⋅mol⁻¹⋅K⁻¹ |

Temperature Dependence of Strontium Citrate Solubility

The solubility of strontium citrate, specifically strontium citrate pentahydrate, demonstrates a clear dependence on temperature. Research has shown that, unlike calcium citrate tetrahydrate which exhibits reverse solubility around physiological temperatures, the solubility of strontium citrate pentahydrate increases as the temperature rises. researchgate.netku.dk This endothermic nature of the dissolution process is a key thermodynamic characteristic distinguishing it from its calcium counterpart. researchgate.netnih.gov

The binding of strontium to citrate is an endothermic process, with a reported enthalpy change (ΔH⁰) of 45 kJ∙mol⁻¹ at 25°C. researchgate.netnih.gov This contrasts with calcium binding to citrate, which is significantly more endothermic at lower temperatures (ΔH⁰ = 94 kJ∙mol⁻¹ at 10°C) and becomes exothermic above physiological temperatures (ΔH⁰ = -9 kJ∙mol⁻¹ at 45°C). researchgate.netnih.gov

Detailed solubility studies have quantified the molar solubility of strontium citrate pentahydrate at various temperatures, as determined by EDTA titration. researchgate.net

| Temperature (°C) | Solubility (M) |

|---|---|

| 10 | Value not specified in search results |

| 25 | 8.9 x 10⁻⁴ |

| 35 | Value not specified in search results |

| 50 | Value not specified in search results |

| 70 | Value not specified in search results |

| 90 | Value not specified in search results |

Inter-ionic Interactions: Strontium-Calcium-Citrate Systems

In systems containing both strontium and calcium ions with citrate, significant inter-ionic interactions occur due to their comparable chemical properties as alkaline earth metals. researchgate.net When strontium chloride is introduced to an aqueous suspension of calcium citrate tetrahydrate, it leads to an increase in the activity and concentration of free calcium ions (Ca²⁺). researchgate.netku.dk

This phenomenon is explained by the displacement of calcium from its citrate complexes by strontium. ku.dk Strontium ions replace calcium in the calcium citrate complexes and subsequently form strontium citrate precipitates. ku.dk These strontium citrate precipitates, specifically strontium citrate pentahydrate, have a lower solubility (8.9×10⁻⁴ M at 25°C) compared to calcium citrate tetrahydrate (1.6×10⁻³ M at 25°C). researchgate.netku.dknih.gov The formation of the less soluble strontium salt effectively liberates more calcium ions into the solution. ku.dk

Despite the lower solubility of the resulting strontium salt, thermodynamic data determined electrochemically and by isothermal titration calorimetry show that the calcium-citrate complex is stronger than the strontium-citrate complex. researchgate.netku.dk The association constants for the 1:1 complexes reveal stronger binding between calcium and citrate ions. researchgate.netresearchgate.netku.dk These distinct thermodynamic properties and solubility differences between calcium and strontium citrate systems are crucial in understanding their behavior in mixed ionic environments. researchgate.netnih.gov

Investigations of Metal-Citrate Transporter Systems in Microbial Contexts

Bacteria have developed specialized transport systems to acquire essential nutrients, including citrate. Many of these systems transport citrate as a complex with a divalent metal ion. Research into these microbial transporters has revealed specificities for different metal-citrate complexes, including those involving strontium.

In the bacterium Bacillus subtilis, citrate uptake is stimulated by a range of divalent metal ions. researchgate.netnih.gov Studies have identified two homologous secondary citrate transporters, CitM and CitH, which exhibit complementary metal ion specificity. researchgate.netnih.govrug.nlnih.gov

CitM: This transporter facilitates the uptake of citrate complexed with Mg²⁺, Ni²⁺, Mn²⁺, Co²⁺, and Zn²⁺. It does not transport citrate in complex with Ca²⁺, Ba²⁺, or Sr²⁺. researchgate.netnih.govnih.gov

CitH: Conversely, the CitH transporter is specific for citrate complexed with Ca²⁺, Ba²⁺, and Sr²⁺. It does not transport citrate with Mg²⁺, Ni²⁺, Mn²⁺, Co²⁺, or Zn²⁺. researchgate.netnih.govnih.gov

For both transporters, it has been demonstrated that the metal ion promotes citrate uptake, and citrate promotes the uptake of the metal ion, indicating that the metal-citrate complex is the species being transported across the cell membrane. researchgate.netnih.govnih.gov Neither transporter is capable of transporting free citrate. researchgate.netnih.gov

Similar specificity has been observed in the gram-positive bacterium Corynebacterium glutamicum, which also possesses a CitH transporter. asm.org Functional studies showed that this CitH is active with Ca²⁺ or Sr²⁺, but not with Mg²⁺, mirroring the specificity of the B. subtilis CitH. asm.org These findings underscore that specific microbial transporters have evolved to recognize and transport strontium-citrate complexes, highlighting the role of strontium in microbial nutrient acquisition.

| Transporter | Bacterium | Metal Ion Specificity for Citrate Complex Transport |

|---|---|---|

| CitM | Bacillus subtilis | Mg²⁺, Ni²⁺, Mn²⁺, Co²⁺, Zn²⁺ |

| CitH | Bacillus subtilis | Ca²⁺, Ba²⁺, Sr²⁺ |

| CitH | Corynebacterium glutamicum | Ca²⁺, Sr²⁺ |

Advanced Spectroscopic Characterization of Tristrontium Dicitrate

Vibrational Spectroscopy for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of chemical bonds. By analyzing the absorption or scattering of radiation, a unique "fingerprint" of the molecule can be obtained, providing information about its functional groups and the nature of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of tristrontium dicitrate, the FTIR spectrum is dominated by the vibrational modes of the citrate (B86180) anion. The coordination of the carboxylate groups with the strontium cations significantly influences the positions of these bands compared to free citric acid.

The key vibrational modes observed in the FTIR spectrum of metal citrates include:

O-H Stretching: A broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group (-OH) in the citrate molecule.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups are expected in the 2900-3000 cm⁻¹ region.

C=O Stretching (Carboxylate): The most characteristic vibrations for this compound are the asymmetric and symmetric stretching modes of the carboxylate groups (COO⁻). The coordination with strontium ions leads to a shift in these frequencies. The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the 1550-1620 cm⁻¹ range, while the symmetric stretching vibration (νₛ(COO⁻)) is found around 1380-1420 cm⁻¹. The separation between these two wavenumbers (Δν) can provide information about the coordination mode of the carboxylate groups with the metal ion.

C-O Stretching and O-H Bending: Vibrations corresponding to the C-O stretching of the hydroxyl group and the C-O stretching of the carboxyl groups, as well as O-H bending modes, are expected in the fingerprint region between 1000 cm⁻¹ and 1300 cm⁻¹.

Sr-O Stretching: The vibrations corresponding to the strontium-oxygen bonds would appear at lower frequencies, typically below 600 cm⁻¹.

Table 1: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretching | 3000 - 3600 (broad) |

| C-H Stretching (asymmetric/symmetric) | 2900 - 3000 |

| C=O Asymmetric Stretching (COO⁻) | 1550 - 1620 |

| C=O Symmetric Stretching (COO⁻) | 1380 - 1420 |

| C-O Stretching / O-H Bending | 1000 - 1300 |

| Sr-O Stretching | < 600 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional details about the carbon skeleton of the citrate molecule and the Sr-O interactions.

Key Raman active modes for this compound are expected to include:

C-H Stretching: Similar to FTIR, C-H stretching vibrations are observed in the 2900-3000 cm⁻¹ region.

C=O Stretching (Carboxylate): The symmetric stretching of the carboxylate groups often gives a strong signal in the Raman spectrum, typically around 1400-1430 cm⁻¹. The asymmetric stretch is generally weaker in Raman.

C-C Stretching: The stretching vibrations of the carbon-carbon backbone of the citrate molecule are expected in the 800-1200 cm⁻¹ region and are often more prominent in Raman than in FTIR spectra.

Sr-O Vibrations: The metal-oxygen vibrations at low frequencies can also be observed in the Raman spectrum.

The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation.

Electronic Spectroscopy for Structural and Compositional Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the UV-Vis spectrum is primarily determined by the citrate anion, as the strontium cation (Sr²⁺) does not have any electronic transitions in the accessible UV-Vis range.

The citrate ion itself exhibits an absorption maximum in the deep UV region, typically around 205-210 nm. jfda-online.com This absorption is attributed to the n → π* electronic transitions of the carbonyl groups within the carboxylate functionalities. jfda-online.com The spectrum of this compound is therefore expected to show a strong absorbance at these lower wavelengths, confirming the presence of the citrate moiety. The technique is generally not used for detailed structural elucidation of this compound but can be employed for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. Both ¹H (proton) and ¹³C NMR are used to map out the carbon-hydrogen framework of the citrate anion in this compound.

In the ¹H NMR spectrum of the citrate anion, the two methylene groups (-CH₂-) are diastereotopic, meaning the protons on each carbon are chemically non-equivalent. This results in two sets of doublets, appearing as an AB quartet, typically in the range of 2.5-3.0 ppm.

The ¹³C NMR spectrum provides information about the carbon environment. The citrate anion has six carbon atoms, but due to symmetry, fewer signals may be observed. The expected chemical shifts for the different carbon atoms in the citrate anion are:

Methylene carbons (-CH₂-): Around 45-50 ppm.

Quaternary carbon (-C(OH)-): Around 70-75 ppm.

Carboxylate carbons (-COO⁻): In the range of 175-185 ppm.

Studies on the interaction of alkaline earth metal ions with citrate in aqueous solutions using ¹³C NMR have shown that the citrate ion can act as a tridentate ligand, coordinating with the metal ion through the two terminal carboxylate groups and the central hydroxyl group. researchgate.net This chelation would lead to shifts in the ¹³C NMR signals, particularly for the carbons involved in the binding, providing evidence for the complex formation in solution.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to get the molecule into the gas phase as an ion with minimal fragmentation.

In ESI-MS, this compound could be observed as various charged species. For instance, in positive ion mode, one might observe ions corresponding to [Sr₃(C₆H₅O₇)₂ + H]⁺ or other adducts with sodium or potassium ions. In negative ion mode, species such as [Sr₃(C₆H₅O₇)₂ - H]⁻ or multiply charged ions could be detected.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion. The fragmentation of the citrate moiety would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylate and hydroxyl groups. The analysis of these fragment ions can help to confirm the structure of the citrate anion and its association with the strontium cations.

X-ray Based Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray based spectroscopic techniques are powerful analytical tools for the characterization of materials, providing detailed information on elemental composition, chemical states, and local atomic structure. In the context of this compound, these methods offer a non-destructive means to verify its stoichiometry and elucidate the coordination environment of the strontium ions. The primary techniques employed for this purpose are X-ray Fluorescence (XRF) Spectroscopy, X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS).

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a well-established and non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgspectro.com The fundamental principle involves the excitation of a sample's atoms using a high-energy primary X-ray beam. carleton.eduyoutube.com When an atom in the sample absorbs energy from an incident X-ray, an electron from one of its inner shells (e.g., the K-shell) is ejected. This creates a vacancy, leaving the atom in an unstable, excited state. To return to a stable configuration, an electron from a higher energy outer shell (e.g., the L or M shell) fills the vacancy. The energy difference between the two shells is released as a secondary, or fluorescent, X-ray. carleton.eduyoutube.com

The energy of this emitted fluorescent X-ray is characteristic of the element from which it originated, acting as an elemental "fingerprint". wikipedia.org By measuring the energies of the emitted X-rays, the elements present in the sample can be identified. The intensity of the fluorescence at a specific energy is directly related to the concentration of that element in the sample. wikipedia.org

In the analysis of this compound, XRF is primarily used to confirm the presence of strontium and to perform quantitative analysis to verify the elemental ratio. The strontium K-alpha (Kα) X-ray peak, which occurs at an energy of 14.16 keV, is typically used for this analysis. torontomu.ca Studies utilizing in vivo XRF (IVXRF) have successfully monitored strontium levels in bone following the intake of strontium citrate, demonstrating the technique's efficacy in detecting strontium even within a complex biological matrix. torontomu.canih.govsymbiosisonlinepublishing.com This confirms the utility of XRF as a robust method for the fundamental elemental characterization of the this compound compound itself. torontomu.ca

| Parameter | Description | Typical Value / Application |

|---|---|---|

| Analytical Target | Element to be detected and quantified. | Strontium (Sr) |

| Principle | Detection of characteristic fluorescent X-rays emitted after excitation by a primary X-ray source. wikipedia.orgcarleton.edu | Elemental Identification & Quantification |

| Characteristic Emission Line | The specific energy of the fluorescent X-ray used for identification. | Sr K-alpha (Kα) at 14.16 keV torontomu.ca |

| Information Obtained | The type of data generated by the technique. | Elemental composition and concentration of Strontium. |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides information about the local geometric and electronic structure of a specific element within a material. nih.govwikipedia.org It is particularly useful for amorphous and crystalline materials alike, as it does not require long-range atomic order. nih.gov The technique involves tuning the energy of an X-ray beam from a synchrotron source and measuring the absorption of X-rays by the sample as the energy is scanned across an absorption edge of a target element. wikipedia.orglibretexts.org For strontium, this would typically be the Sr K-edge.

An XAS spectrum is generally divided into two distinct regions:

X-ray Absorption Near-Edge Structure (XANES): Also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), this region is close to the absorption edge. nih.govyoutube.com The features in the XANES spectrum are sensitive to the oxidation state and the coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing atom. nih.gov For this compound, the XANES region of the Sr K-edge spectrum would confirm the +2 oxidation state of the strontium ions (Sr²⁺).

Extended X-ray Absorption Fine Structure (EXAFS): This region extends for several hundred eV above the absorption edge and contains oscillatory structures. nih.govyoutube.com These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS region provides precise information about the local atomic environment, including the identity and number of neighboring atoms (coordination number) and the interatomic distances (bond lengths). researchgate.net

For this compound, EXAFS analysis would be used to characterize the coordination sphere of the Sr²⁺ ions. Strontium is typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands. Detailed analysis of strontium in various oxygen-ligated environments has been performed, providing reference data. researchgate.net For instance, studies on hydrated strontium in aqueous solution have identified an 8-fold coordination with an average Sr–O distance of 2.60 Å, which provides a reasonable approximation for the expected environment in this compound. acs.org

| XAS Region | Parameter Determined | Expected Finding for this compound |

|---|---|---|

| XANES | Oxidation State of Strontium | Sr²⁺ |

| XANES | Coordination Geometry | Information on the symmetry of the local environment (e.g., distorted octahedral). |

| EXAFS | Identity of Neighboring Atoms | Oxygen (O) |

| EXAFS | Sr-O Bond Length | Expected to be in the range of ~2.5 - 2.7 Å, similar to other Sr-O coordinated compounds. acs.org |

| EXAFS | Coordination Number | The number of oxygen atoms directly bonded to each strontium ion. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. kratos.comcarleton.edumeasurlabs.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. carleton.edu

The binding energy of each emitted electron can be calculated, which is a characteristic property of the element and the specific atomic orbital from which it originated. kratos.com Small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment and oxidation state of the element. carleton.edu

For this compound, an XPS analysis would provide:

Elemental Composition: A survey scan would detect the presence of strontium (Sr), carbon (C), and oxygen (O) on the sample surface, and the relative atomic concentrations can be calculated.

Chemical State Information: High-resolution scans of the specific elemental regions would yield detailed chemical state information.

Sr 3d region: The spectrum for strontium is characterized by a spin-orbit split doublet, Sr 3d₅/₂ and Sr 3d₃/₂. The binding energy of the Sr 3d₅/₂ peak is indicative of the Sr²⁺ state. For comparison, the binding energy for SrO is around 132.9 eV and for SrCO₃ is 133.4 eV. thermofisher.com

O 1s region: The oxygen spectrum can typically be deconvoluted into multiple peaks corresponding to different chemical environments, such as the doubly bonded oxygen in the carboxylate group (O=C-O⁻) and the singly bonded oxygen in the carboxylate and hydroxyl groups (C-O).

C 1s region: The carbon spectrum is also complex and can be resolved into components representing carbon atoms with different functionalities: carbon bonded only to carbon and hydrogen (C-C, C-H), carbon singly bonded to oxygen (C-O) in the alcohol and carboxylate groups, and the carboxylate carbon itself (O=C-O⁻).

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State / Functional Group |

|---|---|---|---|

| Strontium (Sr) | Sr 3d₅/₂ | ~133 - 134 eV | Sr²⁺ in a citrate complex thermofisher.com |

| Sr 3d₃/₂ | ~135 - 136 eV | ||

| Oxygen (O) | O 1s | ~531 - 532 eV | Doubly bonded oxygen (C=O ) |

| ~532 - 533 eV | Singly bonded oxygen (C-O H, C-O⁻) | ||

| Carbon (C) | C 1s | ~284 - 285 eV | Aliphatic carbon (C -C, C -H) |

| ~286 - 287 eV | Carbon singly bonded to oxygen (C -O) | ||

| ~288 - 289 eV | Carboxylate carbon (O-C =O) |

Note: Expected binding energies are estimates based on typical values for the specified functional groups and related strontium compounds. Actual values require experimental measurement of this compound.

Theoretical and Computational Studies on Tristrontium Dicitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of crystalline solids. For tristrontium dicitrate pentahydrate, DFT calculations have been utilized to refine and validate crystal structures obtained from experimental techniques such as X-ray powder diffraction.

In one significant study, the geometry of this compound pentahydrate was optimized using DFT. cambridge.org This computational approach serves as a crucial verification step, ensuring that the atomic positions and unit cell parameters determined from diffraction data correspond to a low-energy, stable configuration. The agreement between the DFT-optimized structure and the refined experimental structure provides confidence in the final determined crystal lattice. For instance, a small root-mean-square (rms) Cartesian displacement between experimental and DFT-calculated atomic positions is indicative of a correct and well-refined structure. cambridge.org

The crystal structure of this compound pentahydrate reveals a complex coordination environment. The asymmetric unit contains three independent strontium ions, which exhibit coordination numbers of 8 and 9. cambridge.org These coordination polyhedra form layers within the crystal structure, held together by van der Waals forces and an extensive network of hydrogen bonds involving the citrate (B86180) ligands and water molecules. cambridge.org DFT calculations help to precisely model the bond lengths and angles within these coordination spheres, contributing to a detailed understanding of the local environment around each strontium ion.

A Mulliken population analysis, often performed alongside DFT optimization, can provide insights into the electronic properties, such as atomic charges, within the crystal. cambridge.org Such analyses help to quantify the degree of ionic character in the strontium-oxygen bonds.

Table 1: DFT Calculation Parameters for a Strontium Citrate System (Note: The following table is illustrative of typical parameters used in DFT studies of related strontium complexes, as detailed in the literature for strontium hydrogen citrate monohydrate) cambridge.org

| Parameter | Value / Method |

| Software | CRYSTAL09 / VASP |

| Functional | B3LYP / GGA-PBE |

| Basis Sets | Custom basis sets for Sr, H, C, O |

| Plane Wave Cutoff | 400.0 eV |

| k-point mesh | 3 x 3 x 2 |

| Optimization Type | Fixed experimental unit cell |

Quantum Mechanical Modeling of Inter-ionic and Ligand Interactions

The stability and structure of this compound are governed by a delicate balance of inter-ionic and ligand interactions. Quantum mechanical modeling allows for the detailed investigation of these forces, particularly the coordination bonds between the strontium (Sr²⁺) cations and the citrate ligands, as well as the hydrogen bonding network.

The citrate anion is a multidentate ligand, capable of coordinating to metal ions through its three carboxylate groups and one hydroxyl group. In the structure of this compound pentahydrate, the citrate anions are observed to be in the trans,trans conformation. cambridge.org Quantum mechanical calculations can elucidate the energetics of this conformation compared to other possible arrangements, confirming its stability within the crystal lattice.

The primary interaction is the ionic bond between the positively charged strontium ions and the negatively charged oxygen atoms of the citrate's carboxylate and hydroxyl groups. The coordination polyhedra around the three unique strontium centers share edges to form layered structures. cambridge.org Computational models can quantify the strength of these Sr-O bonds and analyze the charge distribution within the coordination sphere.

Numerical Simulation-Aided Analysis and Data Interpretation Methodologies

Numerical simulations are integral to the analysis and interpretation of experimental data for complex crystalline materials like this compound. The process of structure determination from powder diffraction data, for example, is heavily reliant on computational methods like Rietveld refinement.

In this methodology, an initial structural model is refined against experimental diffraction data. The quality of the final structure is often validated by comparing it against a geometry-optimized structure from DFT calculations. cambridge.org A poor agreement between the refined and DFT structures can indicate an incorrect structural model, even if the refinement statistics appear reasonable. cambridge.org This comparative approach, combining experimental data with theoretical calculations, represents a powerful strategy for achieving accurate structural solutions.

Crystallographic Information Framework (CIF) files, which contain the final atomic coordinates and other structural parameters, are the standard output of these studies. These files can be deposited in crystallographic databases, allowing other researchers to visualize and further analyze the structure. The deposition of CIF files containing both the raw refinement data and the results of DFT geometry optimization provides a comprehensive dataset for the scientific community. cambridge.org

Predictive Modeling of Structural and Spectroscopic Properties

Beyond refining known structures, computational modeling can be used to predict structural and spectroscopic properties. For this compound, predictive modeling could be employed to explore hypothetical polymorphs or hydrated forms that have not yet been synthesized or identified experimentally. By calculating the relative energies of different potential crystal packings, it is possible to predict the most thermodynamically stable forms.

Predictive modeling is also highly effective for simulating spectroscopic data. While specific studies on the vibrational spectra of this compound are not widely available, methodologies applied to similar compounds, such as strontium oxalates, demonstrate the approach. nih.gov DFT calculations can be used to compute the vibrational frequencies and intensities of infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending motions of the citrate molecule's functional groups (e.g., C=O, C-O, O-H) and the Sr-O bonds in the coordination sphere. This allows for a detailed correlation between the observed spectra and the underlying molecular structure.

Materials Science Applications and Fundamental Interactions Excluding Biomedical

Utilization of Strontium Citrates in the Synthesis of Ceramic Oxides (Pechini Method)

The Pechini method is a versatile wet-chemical technique employed for the synthesis of complex oxide ceramics with high purity and homogeneity at the nanoscale. wikipedia.orgescholarship.org This process utilizes a chelating agent, typically a hydroxycarboxylic acid like citric acid, to form stable metal-chelate complexes in a solution. Strontium citrate (B86180), in this context, serves as a precursor for introducing strontium into the final ceramic structure.

The fundamental principle of the Pechini method involves the formation of a polymeric resin. wikipedia.org Initially, metal cations, including strontium from strontium citrate, are chelated by citric acid in an aqueous solution. This chelation prevents the premature precipitation of metal hydroxides or carbonates, ensuring a uniform distribution of cations on a molecular level. cuneyttas.com Subsequently, a polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added, and the solution is heated. This initiates a polyesterification reaction between the carboxyl groups of the citric acid and the hydroxyl groups of the ethylene glycol, resulting in a cross-linked polymeric resin that immobilizes the metal chelates. wikipedia.orgcuneyttas.com

Upon further heating at higher temperatures, typically in the range of 500-900°C, the organic resin is pyrolyzed, and the metal chelates decompose to form the desired mixed oxide. wikipedia.org This process yields fine, homogeneous ceramic powders with controlled stoichiometry. The Pechini method has been successfully used to synthesize a variety of strontium-containing ceramic oxides, including strontium-doped lanthanum gallate (LaGaO₃), which exhibits superior oxygen-ion-conducting properties for applications in solid oxide fuel cells. cuneyttas.com

A comparative study of the Pechini method and a citrate sol-gel method for preparing La₁₋ₓSrₓGa₁₋ᵧMgᵧO₃ (LSGM) powders showed that while both methods could produce the desired perovskite phase, the citrate method yielded powders with slightly higher phase purity. torvergata.it However, the Pechini process is noted for its ability to produce mono-dispersed nanoscale grains. escholarship.org

Table 1: Key Parameters in the Pechini Synthesis of Strontium-Containing Ceramics

| Parameter | Description | Typical Values/Conditions | Reference |

| Strontium Precursor | Source of strontium ions | Strontium Nitrate (B79036), Strontium Carbonate (converted to citrate in solution) | cuneyttas.comsymbiosisonlinepublishing.com |

| Chelating Agent | Forms stable complexes with metal cations | Citric Acid | wikipedia.orgcuneyttas.com |

| Polymerizing Agent | Reacts with the chelating agent to form a resin | Ethylene Glycol | wikipedia.orgcuneyttas.com |

| Molar Ratio | Ratio of citric acid to total metal cations | Typically > 1 to ensure complete chelation | cuneyttas.com |

| Polymerization Temp. | Temperature for polyesterification | 150-250°C | wikipedia.org |

| Calcination Temp. | Temperature for resin decomposition and oxide formation | 500-900°C | wikipedia.org |

Chemical Interactions of Strontium Dicitrate with Polymer Systems: Entrapment and Cross-linking Mechanisms

Tristrontium dicitrate and other strontium salts exhibit significant interactions with various polymer systems, leading to entrapment and cross-linking. These interactions are pivotal in the formation of hydrogels and other polymer networks with tailored physicochemical properties. The divalent strontium cation (Sr²⁺) plays a crucial role in forming ionic cross-links between polymer chains that possess negatively charged functional groups, such as carboxylates.

A prominent example of such interactions is observed in alginate hydrogels. Alginate, a natural polysaccharide, is composed of guluronic and mannuronic acid residues. The carboxyl groups on these residues can be cross-linked by divalent cations like strontium. d-nb.info The strontium ions interact with the carboxylate groups of adjacent polymer chains, creating "egg-box" junction zones. d-nb.info This cross-linking process leads to the formation of a stable three-dimensional hydrogel network. The strength and stability of the resulting hydrogel are influenced by the concentration of strontium ions and the composition of the alginate.

The entrapment of strontium within these polymer networks is a direct consequence of the cross-linking mechanism. The strontium ions are not merely physically entrapped but are an integral part of the hydrogel's structure. This ionic bonding is stronger than simple physical encapsulation, providing a mechanism for the sustained release of strontium ions from the hydrogel matrix. researchgate.net

Table 2: Effect of Strontium on Polymer Network Properties

| Polymer System | Interaction Mechanism | Effect of Strontium | Reference |

| Alginate | Ionic cross-linking of carboxylate groups | Increased gel strength and stability | d-nb.info |

| Sodium Carboxymethylcellulose (NaCMC) | Ionic interaction with carboxylate groups | Reduced network elasticity and consistency | nih.gov |

| Hydroxyethylcellulose (HEC) | Weaker ionic/dipole interactions | Reduced network elasticity and consistency | nih.gov |

General Methodologies for Advanced Materials Characterization Applied to Strontium Citrates

A comprehensive understanding of the properties and behavior of this compound and materials derived from it necessitates the use of a variety of advanced characterization techniques. These methodologies provide information on the material's crystal structure, morphology, chemical composition, and thermal stability.

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a material. For ceramic oxides synthesized using strontium citrate precursors, XRD is employed to confirm the formation of the desired perovskite or other crystal structures and to assess phase purity. cuneyttas.comtorvergata.it

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , provides high-resolution images of the material's microstructure. SEM is used to examine the surface morphology, grain size, and porosity of sintered ceramics, while TEM allows for the observation of nanoscale features and crystal lattice structures. torvergata.itsymbiosisonlinepublishing.com

Spectroscopic Techniques are crucial for determining the chemical composition and bonding within the material. Fourier Transform Infrared Spectroscopy (FTIR) can identify the functional groups present, which is particularly useful for tracking the decomposition of the citrate precursor during calcination. cuneyttas.comInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a sensitive technique for accurately quantifying the elemental composition of the final material, ensuring the correct stoichiometry. nih.govX-ray Absorption Spectroscopy (XAS) can provide information about the local coordination environment and oxidation state of strontium atoms within a material. nih.gov

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) , are used to study the thermal stability of strontium citrate and to monitor the decomposition process of the polymeric resin in the Pechini method. symbiosisonlinepublishing.com These techniques provide information about the temperatures at which different decomposition steps occur.

Table 3: Advanced Characterization Techniques for Strontium Citrate and Derived Materials

| Technique | Information Obtained | Application Example | Reference |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, phase purity | Confirming perovskite phase in synthesized ceramics | cuneyttas.comtorvergata.it |

| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, porosity | Analyzing the microstructure of sintered pellets | torvergata.it |

| Transmission Electron Microscopy (TEM) | Nanoscale morphology, crystal structure | Observing nanoparticle size and shape | symbiosisonlinepublishing.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional groups, chemical bonding | Monitoring the removal of organic precursors | cuneyttas.com |

| Inductively Coupled Plasma (ICP) | Elemental composition | Quantifying strontium content in materials | nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state | Determining strontium coordination in minerals | nih.gov |

| Thermal Analysis (TGA/DTA) | Thermal stability, decomposition behavior | Studying the calcination of precursor resins | symbiosisonlinepublishing.com |

Q & A

Q. What are the standard methods for synthesizing and characterizing tristrontium dicitrate in laboratory settings?

this compound (C₁₂H₁₀O₁₄Sr₃) synthesis typically involves stoichiometric reactions between citric acid and strontium salts (e.g., strontium carbonate) under controlled pH and temperature. Key characterization techniques include:

- Elemental analysis to verify Sr content (15.0–16.5% Mg in analogous trimagnesium dicitrate, per E 345(i) specifications) .

- X-ray diffraction (XRD) to confirm crystalline structure, supported by CAS RN 74078-98-1 data .

- Mass spectrometry (MS) to identify molecular fragments, as demonstrated in Fe-citrate complex studies (e.g., [⁵⁶Fe₃C₁₈H₁₃O₂₁]²⁻ fragmentation patterns) .

Replicate experiments should adhere to protocols for reporting synthesis details, as outlined in chemistry journal guidelines .

Q. How does this compound interact with aqueous solutions, and what analytical methods quantify its stability?

In aqueous environments, this compound dissociates into Sr²⁺ and citrate ions, forming complexes influenced by pH and ionic strength. Methodological approaches include:

- UV-Vis spectroscopy to track citrate ligand-metal binding kinetics.

- High-resolution MS to identify intermediate species, as shown in Fe(III)-citrate photochemistry studies .

- Isothermal titration calorimetry (ITC) to measure binding affinities.

Controlled experiments should replicate conditions from bacterial iron-uptake studies (e.g., 0.5–5 µM citrate concentrations) .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s role in microbial iron transport systems?

this compound’s structural similarity to iron(III) dicitrate makes it a candidate for probing bacterial iron-acquisition pathways. Key experimental strategies include:

- Gene knockout models : Use mutants (e.g., fecA transporter-deficient strains) to assess Sr²⁺ uptake efficiency, as done in Pseudomonas syringae iron studies .

- β-galactosidase assays : Quantify transcriptional activity of iron-regulated genes under Sr-citrate supplementation, following protocols from Herbaspirillum seropedicae experiments .

- Competitive binding assays : Compare Sr²⁺ and Fe³⁺ affinity for citrate using chelators like EDDHA .

Baseline data should include growth curves under iron-limited conditions (e.g., 50 µM EDDHA) .

Q. What methodologies resolve contradictions in this compound’s bioavailability across different experimental models?

Discrepancies in bioavailability studies often arise from variations in:

- Citrate concentration : Lower citrate (0.5 µM) may favor high-affinity transporters (e.g., FecA), while higher concentrations (≥2.5 µM) activate low-affinity systems .

- pH gradients : Adjust buffer systems to mimic physiological ranges (e.g., plant apoplast pH ~5.5 vs. bacterial cytosol ~7.0) .

- Competing ions : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Sr²⁺ vs. Ca²⁺/Mg²⁺ uptake in multi-ion environments .

Statistical tools like ANOVA can isolate variable effects, as applied in iron supplementation studies .

Q. How can advanced spectroscopic techniques elucidate this compound’s photochemical behavior in environmental systems?

Laser-based methods and time-resolved spectroscopy are critical for studying Sr-citrate photolysis:

- Fourier-transform ion cyclotron resonance (FT-ICR) MS : Identifies photodegradation products (e.g., hydroxylated intermediates) .

- Transient absorption spectroscopy : Tracks triplet-state lifetimes of citrate complexes.

- Synchrotron X-ray absorption spectroscopy (XAS) : Probes Sr²⁺ coordination geometry pre- and post-irradiation.

Reference Fe(III)-citrate photolysis mechanisms for mechanistic parallels .

Methodological Best Practices

- Replication : Follow journal guidelines for detailing experimental procedures (e.g., Beilstein Journal’s requirements for compound characterization) .

- Data validation : Cross-verify MS/MS fragmentation patterns with theoretical models .

- Ethical reporting : Cite prior work on analogous citrate complexes (e.g., Fe(III)-dicitrate in E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.